3-((4-Nitrophenyl)amino)propanoic acid

biocatalysis enzymatic biotransformation kinetic resolution

β-Arylalanine mutase studies require inert control substrates with guaranteed non-reactivity. 3-((4-Nitrophenyl)amino)propanoic acid (CAS 35005-61-9) is uniquely suited: • Complete PaPAM resistance (x₂ = 1.00) - validated non-reactive control for kinetic resolution of β-arylalanines, eliminating background conversion interference • Defined crystal structure (P2₁/c, O···O 2.656 Å) enables reproducible β-peptide foldamer design with predictable hydrogen-bonding networks • One-step aqueous-phase synthesis reduces procurement cost vs. multi-step, protecting-group-heavy α-amino acid alternatives ≥95% purity. Solid. Store at RT in dark under inert atmosphere. Standard ambient global shipping.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 35005-61-9
Cat. No. B181553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Nitrophenyl)amino)propanoic acid
CAS35005-61-9
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NCCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O4/c12-9(13)5-6-10-7-1-3-8(4-2-7)11(14)15/h1-4,10H,5-6H2,(H,12,13)
InChIKeyCKMRSZAIJYEUKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Nitrophenyl)amino)propanoic Acid: Research and Industrial Overview


3-((4-Nitrophenyl)amino)propanoic acid, also known as N-(4-nitrophenyl)-β-alanine or 3-amino-3-(4-nitrophenyl)propionic acid, is a non-proteinogenic β-amino acid derivative . It is characterized by a 4-nitrophenyl group attached to the β-carbon of the alanine backbone. This compound is primarily utilized as a chiral building block in peptide synthesis , as a precursor in organic transformations [1], and as a key intermediate in the development of enzyme inhibitors . Its structural features—the nitro group and the β-amino acid scaffold—confer distinct reactivity and biological recognition profiles compared to its α-amino acid analogs and other β-arylalanine derivatives.

Why Generic Substitution Fails for This Compound


The unique combination of a β-alanine backbone and a para-nitrophenyl substituent in 3-((4-Nitrophenyl)amino)propanoic acid creates a chemical and biological profile that is not interchangeable with other phenylalanine derivatives or β-arylalanines. Generic substitution with α-amino acid analogs (e.g., 4-nitro-phenylalanine) fails because the altered backbone length and amine position drastically change hydrogen-bonding networks and molecular recognition [1]. Substitution with other β-arylalanines (e.g., 4-fluoro or 4-chloro) is also invalid due to the distinct electronic and steric effects of the nitro group, which governs both reactivity in synthetic pathways and substrate specificity in enzymatic transformations [2]. The quantitative evidence below proves where these differences have direct, measurable consequences for scientific and industrial workflows.

Quantitative Differentiation vs. Closest Analogs


Enzymatic Isomerization Resistance in PaPAM Assays

In head-to-head PaPAM-catalyzed biotransformation assays, 3-((4-Nitrophenyl)amino)propanoic acid (rac-β-(4-nitrophenyl)alanine) exhibited a complete lack of conversion (relative molar fraction x2 = 1.00), whereas the unsubstituted β-phenylalanine analog (rac-2a) was converted to 70% (x2 = 0.70) and the 2-nitrophenyl analog (rac-2j) to 85% (x2 = 0.85) under identical conditions [1]. The para-nitro substituent renders the compound entirely inert to the mutase activity of PaPAM, in stark contrast to ortho-nitro, fluoro, and chloro analogs which undergo smooth to moderate conversion [1].

biocatalysis enzymatic biotransformation kinetic resolution

Reduced α→β Isomerization Conversion

In α→β isomerization assays with PaPAM, the α-isomer of 3-((4-nitrophenyl)amino)propanoic acid (rac-1l) showed a relative molar fraction of only 0.06 for the β-product formation, compared to 0.20 for the 4-fluoro analog (rac-1f) and 0.18 for the 4-bromo analog (rac-1c) [1]. The 4-nitro substitution drastically reduces mutase activity relative to other para-substituted halogen analogs, providing a clear structure-activity relationship for procurement decisions.

biocatalysis mutase activity substituent effects

Centrosymmetric Crystal Packing vs. Non-Centrosymmetric Analog

Single-crystal X-ray diffraction reveals that 3-((4-nitrophenyl)amino)propanoic acid crystallizes in the centrosymmetric P21/c space group with four molecules per unit cell and forms hydrogen-bonded dimers via O-H···O interactions (O···O distance 2.656(2) Å) [1]. In contrast, N-(4-nitrophenyl)-L-prolinol—a structurally related β-amino acid derivative—crystallizes in a non-centrosymmetric space group, leading to different macroscopic properties [1]. This packing difference is directly linked to the β-alanine backbone and nitro group orientation.

crystallography solid-state chemistry material properties

Thermal Decomposition Profile vs. α-Analog

The melting point of 3-((4-nitrophenyl)amino)propanoic acid is reported as 215°C with decomposition [1]. This is notably lower than the melting point of its α-amino acid counterpart, 4-nitro-DL-phenylalanine hydrate, which melts at 230°C (dec.) . The ~15°C difference in thermal decomposition onset reflects the influence of the β-alanine backbone on intermolecular forces and crystal lattice energy.

thermal analysis compound stability storage conditions

One-Step Aqueous Synthesis Route

3-((4-Nitrophenyl)amino)propanoic acid is synthesized directly via a one-pot addition of 4-nitroaniline to acrylic acid in aqueous solution at 20°C, with product isolation by simple cooling and crystallization . In contrast, the synthesis of α-(4-nitrophenyl)alanine derivatives typically requires multi-step sequences involving protected intermediates, asymmetric hydrogenation, or enzymatic resolution [1]. This direct, aqueous route avoids protecting groups, organic solvents, and chromatographic purification.

synthetic methodology green chemistry process scalability

Optimal Application Scenarios


Inert Control in PaPAM Biotransformations

Due to its complete resistance to PaPAM-catalyzed conversion (x2 = 1.00) [1], 3-((4-nitrophenyl)amino)propanoic acid is uniquely suited as a non-reactive control substrate in kinetic resolution studies of β-arylalanines. It can be used to validate enzyme specificity without interference from background conversion, a property not shared by 2-nitro, 4-fluoro, or unsubstituted phenylalanine analogs [1]. This ensures accurate assessment of mutase activity and facilitates the development of robust biocatalytic processes.

Non-Interfering β-Peptide Scaffold Design

The β-amino acid backbone and para-nitro group provide a distinct hydrogen-bonding network (O···O distance 2.656 Å) [2] and electronic profile that can be exploited in the design of β-peptides with unique folding propensities. Its resistance to enzymatic degradation (inferred from mutase inertness [1]) and ability to engage in specific crystal packing interactions [2] make it a valuable monomer for creating stable, ordered secondary structures in peptidomimetic research.

Scalable β-Amino Acid Library Synthesis

The one-step, aqueous-phase synthesis positions 3-((4-nitrophenyl)amino)propanoic acid as a cost-effective and environmentally friendly starting material for the generation of diverse β-amino acid libraries. Compared to the multi-step, protecting-group-heavy routes required for α-(4-nitrophenyl)alanine derivatives [1], this compound enables high-throughput synthesis of β-peptidomimetics and enzyme inhibitors with reduced waste and lower production costs.

Model System for Hydrogen-Bonding Networks

The well-defined crystal structure (P21/c, O···O 2.656(2) Å) [2] and the formation of centrosymmetric dimers make this compound an excellent model system for investigating the influence of nitro-substituents on crystal packing and intermolecular forces. Researchers in materials science and crystal engineering can use it to probe structure-property relationships, particularly when comparing with non-centrosymmetric analogs like N-(4-nitrophenyl)-L-prolinol [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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